

### YK11 steroidal SARM structure and function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YK11      |           |
| Cat. No.:            | B15541484 | Get Quote |

An In-Depth Technical Guide to YK11: A Steroidal Selective Androgen Receptor Modulator

#### **Executive Summary**

(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as **YK11**, is a synthetic, steroidal compound classified as a Selective Androgen Receptor Modulator (SARM).[1][2] Structurally derived from dihydrotestosterone (DHT), **YK11** exhibits potent anabolic effects in preclinical studies, setting it apart from non-steroidal SARMs.[1][3][4] Its mechanism of action is unique, functioning as a partial agonist of the androgen receptor (AR) while simultaneously acting as a powerful myostatin inhibitor.[3][5] This dual functionality is primarily achieved through the significant upregulation of follistatin, an antagonist of myostatin.[6][7] In vitro studies on C2C12 myoblasts have demonstrated that **YK11** induces myogenic differentiation more effectively than DHT.[1][7] [8] Furthermore, it has shown osteogenic properties in MC3T3-E1 osteoblast cells.[9][10] This document provides a comprehensive technical overview of **YK11**'s structure, mechanism of action, and the key experimental data that define its pharmacological profile.

# **Chemical Structure and Properties**

**YK11** is distinguished by its steroidal backbone, a feature that differentiates it from the majority of SARM compounds in development.[1] Its chemical properties are summarized below.



| Property          | Value                                                                                                                                                                                         | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | Methyl (2E)-2- [(8R,9S,10R,13S,14S,17S)-2'- methoxy-2',13-dimethyl-3- oxospiro[1,2,6,7,8,9,10,11,12,1 4,15,16- dodecahydrocyclopenta[a]phe nanthrene-17,5'-1,3- dioxolane]-4'-ylidene]acetate | [1]       |
| Molecular Formula | C25H34O6                                                                                                                                                                                      | [1][11]   |
| Molar Mass        | 430.541 g·mol−1                                                                                                                                                                               | [1]       |
| CAS Number        | 1370003-76-1                                                                                                                                                                                  | [1]       |
| Synonyms          | Myostine                                                                                                                                                                                      | [1][5]    |

### **Mechanism of Action**

**YK11**'s anabolic activity is attributed to a dual mechanism that involves both direct interaction with the Androgen Receptor and indirect modulation of muscle growth regulators.

# Partial Agonism of the Androgen Receptor

**YK11** binds to the Androgen Receptor, but it functions as a partial agonist.[1][12][13] Unlike full agonists such as DHT, **YK11** does not induce the N-terminal/C-terminal (N/C) interaction, a conformational change required for the full transactivation of the AR.[1][2][7] This partial activation allows for gene-selective modulation, stimulating anabolic pathways in muscle and bone tissue while potentially minimizing some of the androgenic effects associated with traditional anabolic steroids.[4][8][13] In osteoblasts, **YK11** has been shown to activate the Akt signaling pathway via a non-genomic action of the AR, contributing to its bone-building effects. [9][10]



Cell YK11 Binds Cytoplasm Androgen Receptor (AR) YK11-AR Complex Translocation & Binding (Partial Activation) Nucleus Androgen Response Element (ARE) on DNA Initiates Gene Transcription (Anabolic Genes)

YK11 Partial Agonism Signaling Pathway

Click to download full resolution via product page

Caption: YK11 binds to the AR, translocates to the nucleus, and initiates gene transcription.



# **Myostatin Inhibition via Follistatin Induction**

The most distinctive mechanism of **YK11** is its ability to potently increase the expression of follistatin (Fst).[6] Follistatin is a natural antagonist of myostatin, a protein that negatively regulates muscle growth by suppressing myogenesis.[5][14] By significantly upregulating follistatin, **YK11** effectively inhibits myostatin's activity, thereby removing a key brake on muscle development and allowing for enhanced muscle growth potential.[5][14] This effect is ARdependent, but notably, DHT does not induce follistatin expression, making this a unique characteristic of **YK11**.[6][12][9] The **YK11**-mediated myogenic differentiation has been shown to be reversed by an anti-follistatin antibody, confirming the critical role of this pathway in its anabolic effects.[6][7]



YK11 Activates Androgen Receptor Induces ↑ Follistatin Expression Inhibits Myostatin Inhibits ↑ Muscle Growth (Myogenesis)

YK11 Myostatin Inhibition Pathway

Click to download full resolution via product page

Caption: YK11 induces follistatin, which inhibits myostatin, leading to increased muscle growth.



## **Preclinical Data and Key Experiments**

The pharmacological effects of **YK11** have been primarily characterized through in vitro cell-based assays.

## In Vitro Myogenic Differentiation (C2C12 Myoblasts)

Studies using the C2C12 mouse myoblast cell line are central to understanding **YK11**'s myotropic potential. Research has shown that **YK11** is a more potent inducer of myogenic regulatory factors (MRFs) than DHT.[6][7]

#### Quantitative Data Summary

| Factor                                | Treatment                         | Outcome                                                                                                            | Reference  |
|---------------------------------------|-----------------------------------|--------------------------------------------------------------------------------------------------------------------|------------|
| Myogenic Regulatory<br>Factors (MRFs) | YK11 (500 nM) vs.<br>DHT (500 nM) | YK11 caused a more significant induction of MyoD, Myf5, and myogenin mRNA levels compared to DHT.                  | [6][7][15] |
| Follistatin (Fst)                     | YK11 (500 nM) vs.<br>DHT (500 nM) | YK11 treatment<br>induced Fst<br>expression, whereas<br>DHT did not.                                               | [6][12]    |
| Myogenic<br>Differentiation           | YK11 + anti-Fst<br>antibody       | The myogenic differentiation induced by YK11 was reversed by the coadministration of an anti-follistatin antibody. | [6][7]     |

Experimental Protocol: Myogenic Differentiation Assay

### Foundational & Exploratory





- Cell Culture: C2C12 myoblast cells are cultured in a growth medium (e.g., DMEM with 10% FBS).
- Induction of Differentiation: To induce differentiation, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).
- Treatment: Cells are treated with **YK11** (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (EtOH). In some experiments, an AR antagonist (e.g., 10 μM Flutamide) or an antifollistatin antibody is co-administered.[6]
- Incubation: Cells are incubated for a specified period (e.g., 2 to 4 days).[6]
- Analysis:
  - Gene Expression: Total RNA is extracted, and the mRNA levels of myogenic markers
     (MyoD, Myf5, myogenin) and follistatin are quantified using RT-qPCR.
  - Protein Expression: Cell lysates are analyzed via Western blotting to detect proteins like
     Myosin Heavy Chain (MyHC).





Experimental Workflow: C2C12 Myogenic Assay

Click to download full resolution via product page

Caption: Workflow for assessing the myogenic potential of YK11 in C2C12 cells.



## In Vitro Osteogenic Activity (MC3T3-E1 Cells)

**YK11** has also demonstrated anabolic effects on bone cells. Studies using MC3T3-E1 mouse osteoblast cells show that **YK11** promotes proliferation and differentiation.[9][10]

#### Quantitative Data Summary

| Factor                              | Treatment    | Outcome                                                                                                                 | Reference |
|-------------------------------------|--------------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| Cell Proliferation & Mineralization | YK11 and DHT | Both compounds accelerated cell proliferation and mineralization.                                                       | [9][10]   |
| Osteogenic Markers                  | YK11         | Increased mRNA expression of osteoprotegerin (OPG) and osteocalcin (OC), key markers of osteoblast differentiation.     | [9][10]   |
| Akt Signaling                       | YK11 and DHT | Both compounds increased the level of phosphorylated Akt protein, indicating activation of this key osteogenic pathway. | [9][10]   |

Experimental Protocol: Osteoblast Differentiation Assay

- Cell Culture: MC3T3-E1 cells are cultured in an appropriate medium (e.g., α-MEM with 10% FBS).
- Treatment: Cells are treated with YK11 or DHT in an osteogenic medium.
- Analysis of Differentiation:



- Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured at specific time points.
- Mineralization: Mineralization is assessed by Alizarin Red S staining, which detects calcium deposits.
- Gene Expression: RT-qPCR is used to measure mRNA levels of osteoblast-specific markers like osteoprotegerin and osteocalcin.[9]
- Analysis of Signaling: To assess non-genomic signaling, cells are treated for a short duration (e.g., 15 minutes), and protein lysates are analyzed by Western blot for phosphorylated Akt.
   [9]

## **Summary and Future Directions**

**YK11** is a unique steroidal SARM with a compelling dual mechanism of action: partial AR agonism and potent myostatin inhibition via follistatin induction.[3][14] Preclinical in vitro data strongly support its anabolic effects on both muscle and bone cells, with a greater myogenic potential observed than that of DHT.[6][9] The primary mechanism appears to be its novel ability to upregulate follistatin, a pathway not shared by endogenous androgens like DHT.[6][9]

Despite these promising in vitro results, it is critical to note that **YK11** is an experimental compound with no approved medical use.[1] There is a significant lack of human clinical trial data and limited in vivo animal studies.[16][17] Future research should focus on comprehensive in vivo animal models to evaluate the efficacy, tissue selectivity, and long-term safety profile of **YK11**. Elucidating the precise molecular interactions that allow **YK11** to selectively induce follistatin expression could provide valuable insights for the development of next-generation anabolic therapies for conditions such as sarcopenia, cachexia, and osteoporosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. YK-11 Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. fitscience.co [fitscience.co]
- 4. crazybulk.com [crazybulk.com]
- 5. The Origin, Mechanism, Potential Benefits, and Disputes of YK11\_Chemicalbook [chemicalbook.com]
- 6. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [istage.jst.go.jp]
- 7. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sportstechnologylabs.com [sportstechnologylabs.com]
- 9. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 10. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
- 12. moreplatesmoredates.com [moreplatesmoredates.com]
- 13. Benefits and Mechanism of YK-11 Chemicalbook [chemicalbook.com]
- 14. swolverine.com [swolverine.com]
- 15. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [YK11 steroidal SARM structure and function].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541484#yk11-steroidal-sarm-structure-and-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com